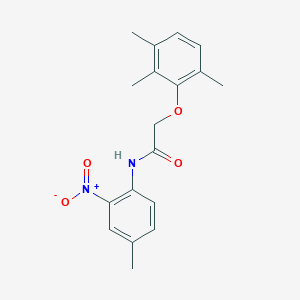
2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate, also known as NDI, is a small organic molecule that has gained significant attention in recent years due to its potential applications in various scientific fields. NDI is a versatile compound that can be synthesized using various methods and has shown to have promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate is not fully understood, but it is thought to involve the inhibition of specific enzymes or proteins involved in cell growth and proliferation. 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate has also been found to inhibit the activity of protein kinases, which are enzymes involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate has also been found to have anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate in lab experiments include its ease of synthesis and purification, its versatility as a building block for the development of organic semiconductors, and its potential applications in biomedical research. The limitations of using 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate in lab experiments include its relatively low solubility in water, which may limit its use in certain applications, and its potential toxicity, which may require careful handling and disposal.
Direcciones Futuras
There are several future directions for research involving 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate, including the development of new synthesis methods for 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate derivatives with improved solubility and biocompatibility, the investigation of the mechanism of action of 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate in cancer therapy, and the development of new applications for 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate in materials science and organic electronics. Additionally, the use of 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate in combination with other compounds or therapies may have potential applications in the treatment of various diseases.
Métodos De Síntesis
2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate can be synthesized using various methods, including the reaction of 2-naphthylamine with ethyl acetoacetate, followed by cyclization with phthalic anhydride. Another method involves the reaction of 2-naphthylamine with isatoic anhydride, followed by esterification with ethyl chloroformate. The synthesis of 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate is relatively simple, and the compound can be easily purified using column chromatography.
Aplicaciones Científicas De Investigación
2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate has shown potential applications in various scientific fields, including organic electronics, materials science, and biomedical research. In organic electronics, 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate has been used as a building block for the development of organic semiconductors, which have shown promising results in the development of flexible electronic devices. 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate has also been used as a fluorescent probe for the detection of metal ions in solution. In biomedical research, 2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate has been shown to have potential applications in cancer therapy, as it has been found to inhibit the growth of cancer cells.
Propiedades
Nombre del producto |
2-(2-Naphthyl)-2-oxoethyl 1,3-dioxo-2-phenyl-5-isoindolinecarboxylate |
|---|---|
Fórmula molecular |
C27H17NO5 |
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
(2-naphthalen-2-yl-2-oxoethyl) 1,3-dioxo-2-phenylisoindole-5-carboxylate |
InChI |
InChI=1S/C27H17NO5/c29-24(19-11-10-17-6-4-5-7-18(17)14-19)16-33-27(32)20-12-13-22-23(15-20)26(31)28(25(22)30)21-8-2-1-3-9-21/h1-15H,16H2 |
Clave InChI |
AOSNYZGCWXOKHI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC5=CC=CC=C5C=C4 |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3-Chloro-4-fluorophenyl)sulfonyl]piperidine](/img/structure/B255078.png)





![3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B255093.png)

![N-benzyl-4-{2-[3-(4-methoxyphenyl)acryloyl]hydrazino}-4-oxobutanamide](/img/structure/B255099.png)

![3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B255102.png)
![ethyl 2-[3-(furan-2-ylcarbonyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255103.png)
![9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255106.png)